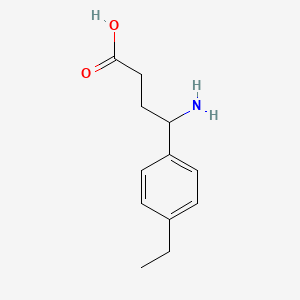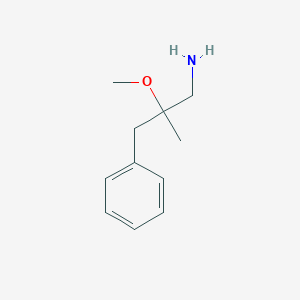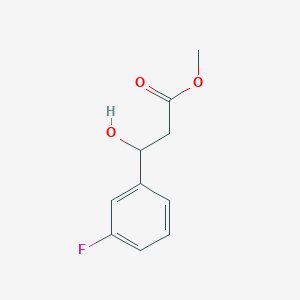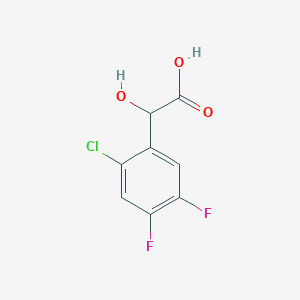![molecular formula C12H14ClN3O2S B13539739 3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a suitable thiane derivative under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to the inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione include other benzotriazole derivatives, such as:
2-(1H-Benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block.
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Used in the synthesis of benzannelated and 2-arylethen-1-yl-substituted heterocycles.
What sets 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione apart is its unique combination of a benzotriazole moiety with a thiane ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H14ClN3O2S |
|---|---|
Peso molecular |
299.78 g/mol |
Nombre IUPAC |
3-[(6-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14ClN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
Clave InChI |
TXFNGFKXQJJOJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)Cl)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


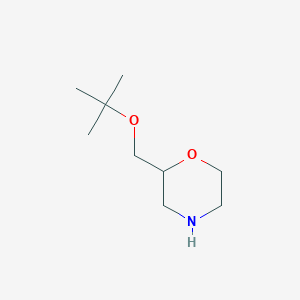
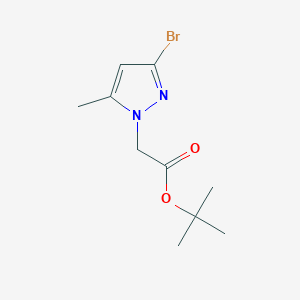
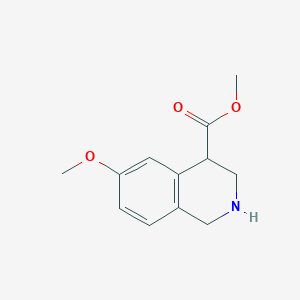
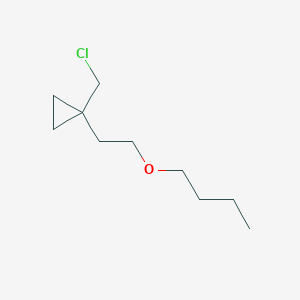
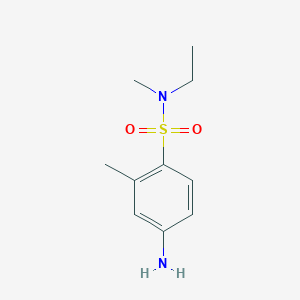
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
